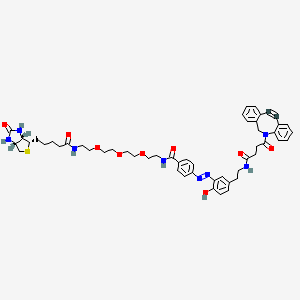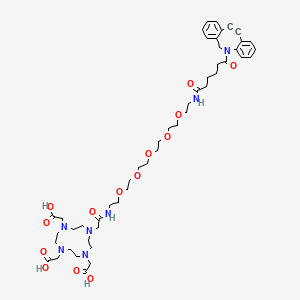
CYM51317
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CYM51317 is a short-acting KOR antagonist.
Wissenschaftliche Forschungsanwendungen
1. Quantitative Titrations Using Cr51-Labelled Target Cells
The cytotoxic assay using isotope-labeled target cells, where Cr51 is utilized for swift labeling and achieving high specificity, is an important application in transplantation immunology. This method is beneficial for quantitative studies of antigens and antibodies involved in this field (Wigzell, 1965).
2. Analysis of CYP51 Gene in Antifungal Resistance
The CYP51 gene, which encodes cytochrome P450 sterol 14alpha-demethylase, is pivotal in understanding antifungal resistance, especially in Aspergillus fumigatus. Comparative analyses of CYP51 sequences have led to hypotheses regarding the basis of azole resistance in fungi (Edlind et al., 2001).
3. Examining Amino Acid Residues in Rat CYP51
Research focusing on the amino acid residues that affect the function of rat sterol 14-demethylase P450 (CYP51) through point mutation studies provides insights into its catalytic activity and interaction with antifungal agents like ketoconazole (Nitahara et al., 2001).
4. Mutations in CYP51 Gene and Azole Resistance
The study of mutations in the CYP51 gene in Aspergillus flavus, particularly the T1025C nucleotide change resulting in the Y319H amino acid substitution, sheds light on azole resistance mechanisms in fungal species (Paul et al., 2015).
5. Proton Delivery Network in CYP51 Catalysis
Investigating the requirement of an active proton delivery network in CYP51 enzymes for sterol biosynthesis, particularly the removal of the 14α-methyl group from sterol precursors, provides essential insights into sterol metabolism and the unified mechanism of CYP51 reaction (Hargrove et al., 2020).
Eigenschaften
Produktname |
CYM51317 |
|---|---|
Molekularformel |
C23H29N5O2 |
Molekulargewicht |
407.52 |
IUPAC-Name |
1-(6-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl)-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine |
InChI |
InChI=1S/C23H29N5O2/c1-15-3-4-21-17(13-15)14-20(23-24-16(2)27-30-23)22(26-21)28-9-5-18(6-10-28)25-19-7-11-29-12-8-19/h3-4,13-14,18-19,25H,5-12H2,1-2H3 |
InChI-Schlüssel |
JHRCZIKHMOJCKF-UHFFFAOYSA-N |
SMILES |
CC1=NOC(C2=CC3=CC(C)=CC=C3N=C2N4CCC(NC5CCOCC5)CC4)=N1 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
CYM-51317; CYM 51317; CYM51317 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[[3-[4-[3-[(4-Hydroxy-3-methoxyphenyl)methylamino]propylamino]butylamino]propylamino]methyl]-2-methoxyphenol](/img/structure/B1192559.png)
